Eflornithine

Description

Eflornithine is an irreversible ornithine decarboxylase inhibitor originally developed as a treatment for human African trypanosomiasis. Further research has also implicated ornithine decarboxylase in other conditions like facial hirsutism and cancer, especially when ornithine decarboxylase is highly upregulated in tumor cells. Additionally, ornithine decarboxylase is activated by c-myc or interacts with ras, both very well-known oncogenes, thus increasing the interest in targeting ornithine carboxylase as a potential cancer treatment. In 1960 and 2000, the FDA approved eflornithine under the brand names ORNIDYL and VANIQUA for the treatment of African trypanosomiasis and hirsutism, respectively, but has since been discontinued. Subsequently, on December 14, 2023, the FDA approved eflornithine again but under the brand name IWILFIN as an oral maintenance therapy to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have demonstrated at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy. This approval is based on positive results obtained from a multi-site, single-arm, externally controlled study of children with high-risk neuroblastoma, where a 52% reduction in the risk of relapse and a 68% reduction in the risk of death were observed.

Eflornithine is an Antiprotozoal and Decarboxylase Inhibitor. The mechanism of action of eflornithine is as a Decarboxylase Inhibitor.

Eflornithine is a difluoromethylated ornithine compound with antineoplastic activity. Eflornithine irreversibly inhibits ornithine decarboxylase, an enzyme required for polyamine biosynthesis, thereby inhibiting the formation and proliferation of tumor cells. Polyamines are involved in nucleosome oligomerization and DNA conformation, creating a chromatin environment that stimulates neoplastic transformation of cells. This agent has been shown to induce apoptosis in leiomyoma cells. (NCI04)

EFLORNITHINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 18 investigational indications.

An inhibitor of ORNITHINE DECARBOXYLASE, the rate limiting enzyme of the polyamine biosynthetic pathway.

Properties

IUPAC Name |

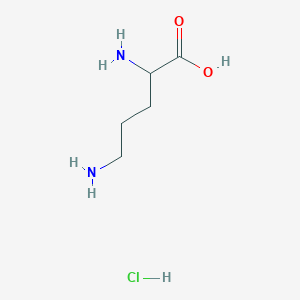

2,5-diamino-2-(difluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCYCQAOQCDTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96020-91-6 (mono-hydrochloride, monohydrate) | |

| Record name | Eflornithine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020467 | |

| Record name | Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70052-12-9, 68278-23-9 | |

| Record name | Eflornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70052-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eflornithine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eflornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DFMO HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFLORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eflornithine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Eflornithine: An In-depth Technical Guide to its Function as an Irreversible Inhibitor of Ornithine Decarboxylase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is a potent and specific irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting ODC, eflornithine depletes cellular polyamine levels, leading to a cytostatic effect. This technical guide provides a comprehensive overview of the mechanism of action of eflornithine, its effects on cellular processes, and detailed protocols for key experiments relevant to its study.

Introduction

Eflornithine was initially developed as an anti-cancer agent but has found clinical applications in the treatment of African trypanosomiasis (sleeping sickness), hirsutism (excessive hair growth), and most recently, as a maintenance therapy for high-risk neuroblastoma.[1][2][3] Its therapeutic efficacy stems from its ability to act as a "suicide inhibitor" of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.[1][2] Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are polycationic molecules crucial for various cellular processes such as DNA replication, transcription, and translation. Rapidly proliferating cells, such as cancer cells and parasites, have a high demand for polyamines, making ODC an attractive target for therapeutic intervention.

The Polyamine Biosynthesis Pathway and the Role of Ornithine Decarboxylase

The synthesis of polyamines begins with the decarboxylation of ornithine to putrescine, a reaction catalyzed by ODC. Putrescine is then sequentially converted to spermidine and spermine through the action of spermidine synthase and spermine synthase, respectively. This pathway is tightly regulated, with ODC playing a pivotal role as the first and rate-limiting enzyme.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Eflornithine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine hydrochloride, a crucial ornithine decarboxylase inhibitor, is a key therapeutic agent in the treatment of West African trypanosomiasis (sleeping sickness) and hirsutism. This technical guide provides a comprehensive overview of its chemical synthesis and purification processes. Detailed methodologies for key reactions, including Schiff base formation, difluoromethylation, and hydrolysis, are presented. Purification techniques, primarily crystallization, are discussed in detail to ensure the final product meets stringent purity requirements. This document aims to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this essential medicine.

Chemical Synthesis of Eflornithine Hydrochloride

The synthesis of Eflornithine hydrochloride is a multi-step process that typically begins with L-ornithine methyl ester dihydrochloride. The key steps involve the protection of the amino groups, introduction of the difluoromethyl group, and subsequent deprotection and hydrolysis to yield the final active pharmaceutical ingredient (API).

Synthesis Workflow

The overall synthetic workflow can be visualized as a series of sequential reactions, each with specific conditions and reagents critical for achieving the desired product with high yield and purity.

Eflornithine: A Comparative Analysis of Oral and Topical Formulations

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability

Abstract

Eflornithine (B1671129), an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), has been utilized in both oral and topical formulations for distinct therapeutic applications.[1][2] Oral eflornithine is a critical treatment for late-stage African trypanosomiasis (sleeping sickness) and, more recently, as a maintenance therapy for high-risk neuroblastoma.[3][4] The topical formulation is primarily used for the management of facial hirsutism in women.[2] This guide provides a comprehensive technical overview and comparison of the pharmacokinetics and bioavailability of oral versus topical eflornithine, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Eflornithine's therapeutic effect stems from its ability to act as a "suicide inhibitor" of ornithine decarboxylase. ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine). These polyamines are crucial for cell proliferation and differentiation. By irreversibly binding to and inactivating ODC, eflornithine depletes intracellular polyamine levels, thereby inhibiting cell growth. This mechanism is central to its efficacy against the rapidly proliferating Trypanosoma brucei parasite in sleeping sickness, cancer cells in neuroblastoma, and hair follicle cells in hirsutism.

Signaling Pathway

The inhibition of ODC by eflornithine disrupts the polyamine biosynthesis pathway. This pathway is critical for cellular proliferation and is a target in various diseases.

References

Eflornithine's Role in the Regulation of Cell Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines—primarily putrescine, spermidine (B129725), and spermine (B22157)—are ubiquitous polycations essential for cell growth, proliferation, and differentiation. By depleting intracellular polyamine pools, eflornithine exerts a potent cytostatic effect on rapidly dividing cells, a characteristic that has been leveraged in the treatment of various conditions, including protozoan infections, hirsutism, and cancer. This technical guide provides an in-depth overview of the molecular mechanisms of eflornithine, its impact on cellular signaling pathways governing proliferation and differentiation, and detailed methodologies for its study. Quantitative data from preclinical and clinical investigations are summarized, and key pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field.

Introduction

Polyamines are critically involved in a multitude of cellular processes, including DNA stabilization, gene transcription and translation, and cell cycle progression.[1] Elevated polyamine levels are a hallmark of rapidly proliferating tissues, including cancerous tumors.[1] The enzymatic pathway responsible for polyamine synthesis is therefore an attractive target for therapeutic intervention. Eflornithine was initially developed as an anti-cancer agent and has since found applications in treating African trypanosomiasis (sleeping sickness) and, in its topical formulation, hirsutism.[2][3] Renewed interest in its oncological applications, particularly in neuroblastoma and glioma, has spurred further investigation into its precise mechanisms of action and its role in modulating fundamental cellular processes.[2]

Mechanism of Action: Inhibition of Polyamine Biosynthesis

Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase (ODC). Structurally similar to the natural substrate ornithine, eflornithine binds to the active site of ODC. The enzymatic decarboxylation of eflornithine is followed by the elimination of a fluoride (B91410) ion, creating a highly reactive intermediate that covalently bonds to a cysteine residue in the active site, leading to irreversible inactivation of the enzyme. This inhibition of ODC blocks the conversion of ornithine to putrescine, the first and rate-limiting step in the biosynthesis of polyamines. The subsequent depletion of intracellular putrescine and spermidine levels disrupts the cellular processes that are dependent on these polyamines.

Figure 1: Polyamine Biosynthesis Pathway and Eflornithine Inhibition.

Regulation of Cell Proliferation

The depletion of polyamines by eflornithine leads to a significant reduction in cell proliferation, primarily through a G1 phase cell cycle arrest. This cytostatic effect is a direct consequence of the multifaceted roles of polyamines in cell cycle progression.

Induction of G1 Cell Cycle Arrest

Studies in various cancer cell lines have demonstrated that eflornithine treatment leads to an accumulation of cells in the G1 phase of the cell cycle. This arrest prevents cells from entering the S phase, thereby halting DNA synthesis and cell division.

Role of Cyclin-Dependent Kinase Inhibitors

A key mechanism underlying eflornithine-induced G1 arrest is the upregulation of cyclin-dependent kinase (CDK) inhibitors. In neuroblastoma cells, eflornithine treatment has been shown to cause a significant accumulation of the p27Kip1 protein. p27Kip1 is a member of the Cip/Kip family of CDK inhibitors that negatively regulate G1/S phase transition by binding to and inactivating cyclin E-CDK2 and cyclin D-CDK4/6 complexes. The accumulation of p27Kip1 prevents the phosphorylation of the retinoblastoma protein (pRb), thereby maintaining its inhibition of E2F transcription factors, which are necessary for the transcription of genes required for S phase entry.

Figure 2: Downstream Signaling of Eflornithine on Cell Cycle Regulation.

Role in Cell Differentiation

Beyond its effects on proliferation, eflornithine has been shown to induce differentiation in certain cell types. In human embryonal carcinoma cells, treatment with eflornithine leads to a differentiated phenotype characterized by altered morphology and changes in biochemical and cell surface markers. This suggests that the reduction of intracellular polyamine levels can trigger a shift from a proliferative to a differentiated state. In the context of neuroblastoma, the inhibition of ODC by eflornithine can restore the balance of the LIN28/Let-7 axis, which is involved in regulating cancer stemness, thereby promoting a more differentiated and less aggressive phenotype.

Quantitative Data

The efficacy of eflornithine has been quantified in numerous preclinical and clinical studies. The following tables summarize key data on its in vitro activity and clinical outcomes.

In Vitro Efficacy of Eflornithine

Eflornithine generally exhibits cytostatic rather than cytotoxic effects, with IC50 values varying widely depending on the cell line and assay conditions.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HuTu-80 | Human Duodenal Adenocarcinoma | >1000 | Growth Inhibition | |

| HT-29 | Human Colorectal Adenocarcinoma | >5000 | Growth Inhibition | |

| 4T1 | Murine Mammary Carcinoma | >1000 | Proliferation Assay |

Table 1: In Vitro Cytostatic Activity of Eflornithine in Various Cancer Cell Lines.

Effect of Eflornithine on Intracellular Polyamine Levels

Treatment with eflornithine leads to a dose-dependent reduction in intracellular polyamine concentrations.

| Cell Line | Treatment | Putrescine Reduction | Spermidine Reduction | Spermine Change | Reference |

| Rectal Mucosa (Human) | 0.20 g/m²/day for 6 months | ~66% | Significant decrease | Smaller decrease | |

| Rectal Mucosa (Human) | 0.40 g/m²/day for 6 months | ~90% | Significant decrease | Smaller decrease | |

| 4T1 Murine Mammary Carcinoma | In vivo treatment | Suppressed | Suppressed | Increased |

Table 2: Quantitative Effects of Eflornithine on Intracellular Polyamine Levels.

Clinical Efficacy of Eflornithine

Eflornithine has demonstrated clinical benefits in the treatment of high-risk neuroblastoma, anaplastic glioma, and facial hirsutism.

| Indication | Study | Treatment Arm | Control Arm | Outcome | Hazard Ratio (95% CI) / p-value | Reference |

| High-Risk Neuroblastoma | Study 3b vs. ANBL0032 | Eflornithine | No Eflornithine | Event-Free Survival | 0.48 (0.27 - 0.85) | |

| High-Risk Neuroblastoma | Study 3b vs. ANBL0032 | Eflornithine | No Eflornithine | Overall Survival | 0.32 (0.15 - 0.70) | |

| Anaplastic Glioma | Phase III | Eflornithine + PCV | PCV alone | Progression-Free Survival | 71.1 vs 37.5 months (p-value not specified) | |

| Recurrent Anaplastic Astrocytoma (IDH-mutant) | STELLAR Phase III | Eflornithine + Lomustine | Lomustine alone | Median Overall Survival | 34.9 vs 23.5 months (HR: 0.64, p=0.016) | |

| Recurrent Anaplastic Astrocytoma (IDH-mutant) | STELLAR Phase III | Eflornithine + Lomustine | Lomustine alone | Median Progression-Free Survival | 15.8 vs 7.2 months (HR: 0.58, p=0.015) |

Table 3: Summary of Clinical Trial Data for Eflornithine in Oncology.

| Indication | Study Duration | Eflornithine Group | Placebo/Vehicle Group | Outcome | Result | Reference |

| Facial Hirsutism | 24 weeks | 15% cream | Vehicle cream | "Success" (clear/almost clear/marked improvement) | 32% vs 8% | |

| Facial Hirsutism | 24 weeks | 15% cream | Vehicle cream | At least some improvement | 58% vs 34% | |

| Facial Hirsutism with Laser Therapy | 6 months | Eflornithine + Laser | No additional treatment + Laser | Additive reduction in hair regrowth | 17% (p=0.048) |

Table 4: Summary of Clinical Trial Data for Topical Eflornithine in Hirsutism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of eflornithine.

Figure 3: General Experimental Workflow for Eflornithine Evaluation.

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This assay measures the activity of ODC by quantifying the release of 14CO2 from L-[1-14C]-ornithine.

Materials:

-

Cell or tissue lysate

-

Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT

-

Substrate mix: 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, 1.56 mM DTT, and 0.1 µCi [1-14C] L-ornithine

-

Scintillation vials

-

Filter paper saturated with 0.1 M NaOH

-

5 M Sulfuric acid

-

Liquid scintillation cocktail and counter

Protocol:

-

Prepare cell or tissue homogenates in ice-cold assay buffer.

-

In a microcentrifuge tube, add 50 µL of the homogenate to 200 µL of the substrate mix.

-

Place the open microcentrifuge tube inside a scintillation vial containing the NaOH-saturated filter paper to capture the released 14CO2.

-

Incubate the vials at 37°C with shaking for 30 minutes to 2 hours.

-

Stop the enzymatic reaction by adding 250 µL of 5 M sulfuric acid to the microcentrifuge tube.

-

Continue incubation at 37°C with shaking for an additional 30 minutes to ensure complete capture of the 14CO2.

-

Remove the microcentrifuge tube from the scintillation vial.

-

Add 5 mL of scintillation fluid to the scintillation vial containing the filter paper.

-

Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the specific ODC activity as nmol of CO2 released per minute per mg of protein.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cells cultured in a 96-well plate

-

Eflornithine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of eflornithine and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Quantification of Intracellular Polyamines by HPLC

This method allows for the separation and quantification of putrescine, spermidine, and spermine in cell extracts.

Materials:

-

Cell pellet

-

Trichloroacetic acid (TCA)

-

Benzoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Methanol/water mobile phase

-

HPLC system with a C18 column and a UV detector

Protocol:

-

Harvest and wash the cells, then resuspend the pellet in a known volume of lysis buffer.

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Precipitate proteins by adding 40% TCA and incubating on ice.

-

Centrifuge to pellet the protein debris and collect the supernatant containing the polyamines.

-

Derivatize the polyamines by adding 2 M NaOH and benzoyl chloride, followed by incubation at room temperature.

-

Stop the reaction by adding a saturated NaCl solution.

-

Extract the benzoylated polyamines with diethyl ether.

-

Evaporate the ether and resuspend the derivatized polyamines in the mobile phase (e.g., 45% methanol/55% water).

-

Inject the sample into the HPLC system.

-

Separate the derivatized polyamines on a C18 column with an isocratic mobile phase.

-

Detect the benzoylated polyamines by UV absorbance at 254 nm.

-

Quantify the polyamines by comparing the peak areas to those of known standards.

Conclusion

Eflornithine's targeted and irreversible inhibition of ornithine decarboxylase provides a powerful tool for modulating cell proliferation and differentiation through the depletion of intracellular polyamines. Its demonstrated efficacy in both preclinical models and clinical trials for various cancers and other hyperproliferative conditions underscores the critical role of the polyamine pathway in these diseases. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to further elucidate the mechanisms of eflornithine and explore its therapeutic potential. Continued investigation into the downstream signaling effects of polyamine depletion will undoubtedly uncover new insights into the regulation of cell growth and differentiation and may lead to the development of novel combination therapies and expanded clinical applications for this important drug.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. Pathways Involved in the Effect of Eflornithine in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Toxicology of Long-Term Eflornithine Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical toxicology of long-term Eflornithine administration. Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), has been investigated for various therapeutic applications, including the treatment of hirsutism, African trypanosomiasis, and as a chemopreventive agent. Its recent approval for reducing the risk of relapse in high-risk neuroblastoma underscores the importance of a thorough understanding of its long-term safety profile. This document summarizes key preclinical findings, details experimental methodologies, and visualizes important pathways and processes to support ongoing research and development.

Core Toxicological Profile

Long-term preclinical studies of Eflornithine have been conducted across multiple species and routes of administration, primarily focusing on oral and dermal exposure. The key toxicological findings are summarized below, with detailed quantitative data presented in the subsequent tables.

Chronic Toxicity

Chronic oral administration of Eflornithine for up to 52 weeks has been evaluated in both rodent (rat) and non-rodent (dog) species. In rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 400 mg/kg/day.[1] At higher doses, toxicities included weight loss, hematological changes (increased platelets), dermatological effects (alopecia and skin abrasions), liver necrosis, and gastric inflammation.[1] In dogs, a NOAEL could not be determined, with findings such as conjunctivitis, hyperkeratosis, alopecia, and cystic intestinal crypts observed at all tested doses.[1]

Carcinogenicity

The carcinogenic potential of Eflornithine has been assessed through long-term studies. In a 2-year dermal carcinogenicity study in mice, there was no evidence of drug-related neoplasms at doses up to 600 mg/kg/day. A 12-month photocarcinogenicity study in hairless mice also showed no increase in skin tumors compared to untreated controls. A 2-year oral carcinogenicity study in female rats did not reveal any drug-related tumors at doses up to 600 mg/kg/day.[2]

Genotoxicity

Eflornithine has been evaluated in a battery of genotoxicity assays. It was found to be non-mutagenic in the in vitro bacterial reverse mutation (Ames) assay.[2]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits. Oral administration during the period of organogenesis resulted in embryo lethality at doses equivalent to the recommended human dose. In rabbits, the maternal NOEL was 135 mg/kg/day, and the fetal NOEL was 45 mg/kg/day, with decreased fetal body weights observed at higher doses.

Organ-Specific Toxicities

Across various studies, specific organ systems have been identified as potential targets for Eflornithine toxicity. These include the skin, gastrointestinal tract, liver, and hematopoietic system. Long-term oral administration in humans has also been associated with ototoxicity (hearing loss).

Data Presentation

The following tables summarize the quantitative data from key long-term preclinical toxicology studies of Eflornithine.

Table 1: Chronic Oral Toxicity of Eflornithine (52-Week Study)

| Species | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Toxicological Findings at Doses > NOAEL |

| Rat (Charles River CD) | 400, 800, 1600 | 400 | Weight loss, increased platelets, alopecia, skin abrasions, dermatitis, liver necrosis, gastric inflammation |

| Dog | 50, 100, 200 | Not Determined | Conjunctivitis, hyperkeratosis, alopecia, cystic intestinal crypts |

Table 2: Carcinogenicity Studies of Eflornithine

| Study Type | Species | Route | Dose Levels (mg/kg/day) | Duration | Findings |

| Carcinogenicity | Mouse (CD-1) | Dermal | Up to 600 | 2 years | No evidence of carcinogenicity |

| Photocarcinogenicity | Mouse (Hairless) | Dermal | Up to 600 | 12 months | No increase in skin tumors compared to untreated controls |

| Carcinogenicity | Rat (Female) | Oral | Up to 600 | 2 years | No drug-related neoplasms |

Table 3: Reproductive and Developmental Toxicity of Eflornithine

| Species | Study Type | Route | Dose Levels (mg/kg/day) | Maternal NOEL (mg/kg/day) | Fetal NOEL (mg/kg/day) | Key Findings |

| Rat | Embryo-fetal Development | Oral | Not specified | Not specified | Not specified | Embryolethality at doses equivalent to the recommended human dose |

| Rabbit | Embryo-fetal Development | Oral | Not specified | 135 | 45 | Decreased fetal body weights at doses above the fetal NOEL |

Table 4: Genotoxicity of Eflornithine

| Assay Type | System | Result |

| Bacterial Reverse Mutation (Ames) | In vitro | Negative |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on information from regulatory submissions and published literature.

Chronic Oral Toxicity Study in Rats

-

Test System: Charles River CD rats.

-

Administration: Gavage.

-

Dosage: 400, 800, and 1600 mg/kg/day.

-

Duration: 52 weeks.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters were evaluated at terminal sacrifice.

-

Histopathology: A comprehensive list of tissues from all animals was examined microscopically.

Chronic Oral Toxicity Study in Dogs

-

Test System: Beagle dogs.

-

Administration: Capsule.

-

Dosage: 50, 100, and 200 mg/kg/day.

-

Duration: 52 weeks.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters were evaluated at regular intervals and at terminal sacrifice.

-

Histopathology: A comprehensive list of tissues from all animals was examined microscopically.

Dermal Carcinogenicity Study in Mice

-

Test System: CD-1 mice.

-

Administration: Topical application of a cream formulation.

-

Dosage: Up to 600 mg/kg/day.

-

Duration: 2 years.

-

Observations: Regular skin examinations for the appearance of neoplasms.

-

Histopathology: Microscopic examination of skin and other major organs.

Embryo-fetal Developmental Toxicity Study in Rabbits

-

Test System: New Zealand White rabbits.

-

Administration: Oral.

-

Dosage: Not specified in available documents.

-

Treatment Period: During organogenesis.

-

Evaluations: Dams were observed for clinical signs, body weight, and food consumption. At termination, uterine contents were examined. Fetuses were weighed and examined for external, visceral, and skeletal abnormalities.

Mandatory Visualizations

Signaling Pathway of Eflornithine's Mechanism of Action

Caption: Eflornithine's mechanism of action via inhibition of ODC.

Experimental Workflow for a Long-Term Toxicology Study

Caption: A generic workflow for a long-term preclinical toxicology study.

Logical Relationships in Preclinical Safety Evaluation

Caption: Logical relationships in the preclinical safety evaluation of Eflornithine.

References

The Structural Basis of Eflornithine's Irreversible Inhibition of Ornithine Decarboxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is a potent, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines.[1][2][3] Polyamines are essential for cell proliferation and differentiation, and their dysregulation is implicated in various diseases, including cancer and parasitic infections like African sleeping sickness.[1][4] This technical guide provides a comprehensive structural and mechanistic analysis of the binding of eflornithine to ODC. It consolidates key quantitative data, details relevant experimental protocols, and utilizes visualizations to elucidate the complex molecular interactions that underpin this clinically significant enzyme-inhibitor relationship.

Introduction to Ornithine Decarboxylase and Eflornithine

Ornithine decarboxylase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis: the decarboxylation of ornithine to produce putrescine. As a homodimeric enzyme, the active site of ODC is formed at the interface of the two monomers. Due to the critical role of polyamines in rapidly proliferating cells, ODC has emerged as a key therapeutic target.

Eflornithine was designed as a "suicide inhibitor" or mechanism-based inactivator of ODC. Its structural similarity to the natural substrate, ornithine, allows it to be recognized and processed by the enzyme's catalytic machinery. However, this enzymatic processing of eflornithine leads to the generation of a reactive intermediate that covalently and irreversibly binds to the enzyme, thereby inactivating it. This targeted inactivation has led to its successful clinical use in treating West African trypanosomiasis (sleeping sickness) and hirsutism.

The Molecular Mechanism of Irreversible Inhibition

The inhibitory action of eflornithine is a multi-step process that mimics the initial stages of the natural enzymatic reaction before diverting to an irreversible inactivation pathway.

-

Active Site Binding and Schiff Base Formation: Eflornithine, as an ornithine analog, binds to the active site of ODC. The α-amino group of eflornithine displaces the ε-amino group of a lysine (B10760008) residue (Lys69 in T. brucei ODC) that is normally in a Schiff base linkage with the PLP cofactor. This transaldimination reaction results in the formation of an external aldimine, a new Schiff base between eflornithine and PLP.

-

Enzyme-Catalyzed Decarboxylation: The eflornithine-PLP Schiff base is then decarboxylated by the enzyme, a step analogous to the processing of ornithine.

-

Formation of a Reactive Intermediate and Covalent Adduct: The decarboxylation of the eflornithine-PLP adduct generates a highly reactive fluorinated carbanionic intermediate. This intermediate undergoes the elimination of a fluoride (B91410) ion, leading to the formation of a reactive electrophilic species. This species is then attacked by a nucleophilic residue in the active site, Cysteine-360 (in both human and T. brucei ODC), forming a stable, covalent bond between the inhibitor and the enzyme.

-

Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, leading to the irreversible inactivation of ODC.

Caption: Mechanism of eflornithine's irreversible inhibition of ODC.

Structural Insights from X-ray Crystallography

The crystal structure of Trypanosoma brucei ODC in complex with eflornithine has provided invaluable atomic-level details of the enzyme-inhibitor interaction. The structure reveals that eflornithine, after being processed by the enzyme, is covalently attached to the side chain of Cysteine-360.

Key features of the eflornithine-bound ODC structure include:

-

Covalent Linkage: A covalent bond is formed between the terminal carbon of the processed eflornithine and the sulfur atom of Cys360.

-

Schiff Base with PLP: The inhibitor also forms a Schiff base with the PLP cofactor.

-

Active Site Interactions: The phosphate (B84403) group of the PLP cofactor is anchored by interactions with Arg277 and a glycine-rich loop (residues 235-237). The pyridine (B92270) nitrogen of PLP interacts with Glu274. The δ-amino group of the bound eflornithine is positioned between Asp361 of one subunit and Asp332 of the other subunit in the dimer interface.

-

Conformational Changes: Upon binding of eflornithine, the side chain of Cys360 undergoes a significant rotation of approximately 145 degrees to move towards the active site and form the covalent bond.

These structural details provide a clear rationale for the potent and specific inhibition of ODC by eflornithine and offer a template for the design of novel inhibitors.

Quantitative Analysis of Eflornithine-ODC Interaction

The interaction between eflornithine and ODC has been characterized by various kinetic and pharmacokinetic parameters.

Table 1: Kinetic Parameters for the Inhibition of Human Ornithine Decarboxylase by Eflornithine Enantiomers

| Enantiomer | Inhibitor Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) |

| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 |

| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 |

| D/L-Eflornithine (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 |

Data presented as mean ± S.D.

The data indicate that while both enantiomers irreversibly inactivate ODC, the L-enantiomer has a significantly higher affinity for the enzyme (lower KD).

Table 2: Pharmacokinetic Properties of Eflornithine in Humans

| Parameter | Value |

| Mean Half-life (t1/2) | 199 ± 6 min |

| Mean Total Body Clearance (ClT) | 1.20 ± 0.06 ml·min-1·kg-1 |

| Mean Renal Clearance | 0.99 ± 0.03 ml·min-1·kg-1 |

| Mean Apparent Volume of Distribution (Vd) | 0.337 ± 0.031 L/kg |

| Oral Bioavailability (10 mg/kg dose) | ~54-58% |

Data are presented as mean ± S.D. where available.

These pharmacokinetic parameters highlight the relatively rapid clearance of eflornithine, primarily through renal excretion.

Experimental Protocols

A variety of methods are available for the purification of ODC and the subsequent analysis of its activity and inhibition.

Purification of Ornithine Decarboxylase

A common strategy for purifying ODC involves a multi-step chromatographic process. The following is a generalized protocol based on methods for purifying mouse kidney and calf liver ODC.

Caption: A typical two-step workflow for the purification of ODC.

Methodology:

-

Tissue Homogenization: The source tissue (e.g., androgen-stimulated mouse kidneys) is homogenized in a suitable buffer containing protease inhibitors and PLP.

-

Centrifugation: The homogenate is centrifuged at high speed to obtain a crude cytosolic extract.

-

DEAE-Cellulose Chromatography: The crude extract is subjected to anion-exchange chromatography on a DEAE-Cellulose column. ODC is eluted using a salt gradient.

-

Affinity Chromatography: The partially purified ODC is then applied to an affinity column, such as one coupled with a monoclonal anti-ODC antibody. After washing, the purified ODC is eluted.

-

Purity Assessment: The purity of the final preparation is assessed by SDS-PAGE.

Ornithine Decarboxylase Activity Assay

Several methods exist to measure ODC activity. The radiochemical assay, which measures the release of 14CO2 from [1-14C]-ornithine, is a highly sensitive and widely used method.

Principle:

ODC catalyzes the following reaction: L-[1-14C]Ornithine → Putrescine + 14CO2

The amount of radiolabeled CO2 released is directly proportional to the ODC activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), dithiothreitol (B142953) (DTT), EDTA, PLP, and L-[1-14C]ornithine.

-

Enzyme Addition: Add the purified ODC or cell extract to the reaction mixture to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with eflornithine for a specified time before adding the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction is typically carried out in a sealed vessel with a center well containing a CO2-trapping agent (e.g., a filter paper soaked in a strong base like hyamine hydroxide).

-

Reaction Termination and CO2 Trapping: Stop the reaction by injecting a strong acid (e.g., trichloroacetic acid), which also facilitates the release of dissolved 14CO2 from the solution. Allow sufficient time for the 14CO2 to be trapped by the base on the filter paper.

-

Scintillation Counting: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculation of Activity: Calculate the ODC activity based on the measured radioactivity, the specific activity of the radiolabeled substrate, and the amount of protein used in the assay.

Conclusion

The structural and mechanistic understanding of eflornithine's interaction with ornithine decarboxylase is a cornerstone of modern drug design, illustrating the power of mechanism-based inhibition. The detailed knowledge of the covalent modification of Cys360 within the enzyme's active site, elucidated through X-ray crystallography, provides a robust framework for the development of next-generation ODC inhibitors with improved efficacy and selectivity. The experimental protocols outlined herein offer standardized approaches for the continued investigation of ODC and its inhibitors, facilitating further research in this critical area of therapeutic development.

References

- 1. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 2. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enzyme-activated irreversible inhibitor of ornithine decarboxylase, DL-alpha-difluoromethylornithine: a chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ornithine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Eflornithine Analogues and Their Enzymatic Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (B1671129) (α-difluoromethylornithine or DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), has paved the way for the exploration of novel therapeutics targeting polyamine biosynthesis. ODC is the rate-limiting enzyme in this pathway, which is crucial for cell proliferation and is often dysregulated in cancer and certain infectious diseases.[1] This technical guide provides an in-depth overview of eflornithine analogues, their enzymatic inhibitory activity against ODC, and the experimental methodologies used for their evaluation. It is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of next-generation ODC inhibitors.

Introduction: The Significance of Ornithine Decarboxylase Inhibition

Ornithine decarboxylase (ODC) catalyzes the conversion of ornithine to putrescine, the first and rate-limiting step in the biosynthesis of polyamines such as spermidine (B129725) and spermine.[1][2] These polyamines are essential for various cellular processes, including DNA stabilization, gene transcription, translation, and cell cycle progression.[1] Elevated ODC activity and polyamine levels are frequently observed in rapidly proliferating cells, including cancer cells, making ODC a prime target for therapeutic intervention.[3]

Eflornithine, an analogue of ornithine, acts as a "suicide inhibitor" by irreversibly binding to the active site of ODC. This mechanism-based inactivation leads to the depletion of intracellular polyamines, thereby inhibiting cell growth. While eflornithine has been successfully used in the treatment of West African sleeping sickness (trypanosomiasis) and facial hirsutism, its efficacy as a standalone anticancer agent has been limited. This has spurred the development of eflornithine analogues with improved potency, selectivity, and pharmacokinetic properties.

Eflornithine and Its Analogues: Mechanism of Action

Eflornithine's inhibitory action begins with its structural similarity to ornithine, allowing it to enter the ODC active site. The enzyme's catalytic machinery, which utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, initiates the decarboxylation of eflornithine. However, the presence of the difluoromethyl group at the alpha position leads to the formation of a reactive intermediate that covalently binds to a nearby cysteine residue (Cys-360) in the active site, permanently inactivating the enzyme.

The development of eflornithine analogues has focused on modifying its structure to enhance its interaction with the ODC active site and improve its drug-like properties. These modifications often involve substitutions at various positions of the ornithine backbone.

Figure 1: Overview of the polyamine biosynthesis pathway and the mechanism of its inhibition by eflornithine.

Quantitative Analysis of Enzymatic Inhibitory Activity

The inhibitory potency of eflornithine analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against ODC. The following table summarizes the inhibitory activities of selected eflornithine analogues and other ODC inhibitors from published studies.

| Compound | Target Enzyme | IC50 (µM) | Source Organism | Reference |

| Eflornithine (DFMO) | ODC | - | T. brucei | |

| Nα-chloroacetyl-L-ornithine | ArgE | 85 | Bacterial | |

| Nα-trifluoroacetyl-L-ornithine | ArgE | 200-410 | Bacterial | |

| Nα-ethoxycarbonyl-L-ornithine | ArgE | 200-410 | Bacterial | |

| Nα-acetyl-D-ornithine | ArgE | 200-410 | Bacterial |

Experimental Protocols for ODC Inhibition Assays

Accurate determination of the inhibitory activity of eflornithine analogues requires robust and well-defined experimental protocols. Several methods are commonly employed to measure ODC activity and its inhibition.

Radiolabeling Assay

This is a widely used method for assessing decarboxylase activity.

Principle: The assay measures the release of 14CO2 from [14C]carboxyl-labeled ornithine.

Protocol:

-

Enzyme Preparation: Purified or recombinant ODC enzyme is used. Cell lysates can also be utilized.

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), pyridoxal-5-phosphate (PLP), dithiothreitol (B142953) (DTT), and the inhibitor at various concentrations.

-

Incubation: The enzyme is pre-incubated with the inhibitor for a specific duration at a controlled temperature (e.g., 30 minutes at room temperature).

-

Initiation of Reaction: The enzymatic reaction is initiated by adding [1–14C] L-ornithine.

-

CO2 Trapping: The released 14CO2 is trapped using a suitable agent, such as a filter paper soaked in a scintillation cocktail or a basic solution.

-

Quantification: The amount of trapped radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific ODC activity is expressed as nmol of CO2 released per minute per mg of protein. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Spectrophotometric Assay using Coupled Enzymes

Principle: This method relies on the consumption of CO2 by a coupled enzyme system, leading to a measurable change in absorbance.

Protocol:

-

Coupled Enzyme System: Phosphoenolpyruvate (B93156) Carboxylase (PEPC) and Malate Dehydrogenase (MDH) are used as coupling enzymes.

-

Reaction: The CO2 produced by the ODC reaction is utilized by PEPC to convert phosphoenolpyruvate to oxaloacetate. Subsequently, MDH reduces oxaloacetate to malate, which is accompanied by the oxidation of NADH to NAD+.

-

Detection: The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

-

Inhibitor Assessment: The assay is performed in the presence of varying concentrations of the eflornithine analogue to determine its effect on the rate of NADH oxidation.

Putrescine Oxidation-Based Assay

Principle: This assay measures the amount of putrescine produced by ODC through its subsequent oxidation, which generates a detectable product.

Protocol:

-

ODC Reaction: The ODC-catalyzed conversion of ornithine to putrescine is carried out in the presence and absence of the inhibitor.

-

Putrescine Oxidation: The produced putrescine is oxidized by an amine oxidase (e.g., soybean amine oxidase), which generates hydrogen peroxide (H2O2).

-

Colorimetric Detection: The H2O2 then reacts with a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) in the presence of horseradish peroxidase to produce a colored complex that can be measured spectrophotometrically.

Figure 2: Generalized experimental workflow for determining the inhibitory activity of eflornithine analogues against ODC.

Signaling Pathways and Cellular Effects of ODC Inhibition

Inhibition of ODC by eflornithine and its analogues leads to the depletion of intracellular polyamines, which in turn affects multiple signaling pathways and cellular processes.

Key Downstream Effects:

-

Cell Cycle Arrest: Polyamine depletion can induce cell cycle arrest, often in the G1 phase. This is mediated through the stabilization of proteins like p27Kip1.

-

Inhibition of Proliferation: Reduced polyamine levels impair DNA and RNA synthesis, leading to a decrease in cell proliferation.

-

Apoptosis: In some cell types, prolonged polyamine depletion can trigger programmed cell death.

-

Modulation of Signaling Pathways: ODC inhibition can impact pathways regulated by oncogenes such as MYC, which is a transcriptional activator of the ODC gene.

Figure 3: Signaling context of ODC, its inhibition by eflornithine analogues, and the resulting cellular consequences.

Conclusion and Future Directions

Eflornithine has established ODC as a validated therapeutic target. The ongoing development of eflornithine analogues and novel ODC inhibitors holds significant promise for the treatment of various diseases, including cancer and parasitic infections. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To design more potent and selective inhibitors.

-

Improving Pharmacokinetic Properties: To enhance drug delivery and reduce side effects.

-

Combination Therapies: Exploring the synergistic effects of ODC inhibitors with other therapeutic agents.

-

Exploring Novel Scaffolds: Moving beyond ornithine analogues to identify new classes of ODC inhibitors.

This guide provides a foundational understanding of the key concepts and methodologies in the field of eflornithine analogues and their enzymatic inhibitory activity. A thorough grasp of these principles is essential for the successful design and development of the next generation of ODC-targeted therapies.

References

- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 3. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Determination of Eflornithine's IC50 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro determination of the half-maximal inhibitory concentration (IC50) of Eflornithine (also known as DFMO or α-difluoromethylornithine) in cancer cell lines. Eflornithine is a specific, irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, which is often dysregulated in cancer.[1][2][3] This guide details the underlying signaling pathways, experimental protocols, and data interpretation for assessing the anti-proliferative effects of Eflornithine.

Eflornithine's Mechanism of Action and its Impact on Cancer Cells

Eflornithine acts as a "suicide inhibitor" by irreversibly binding to ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine.[1][2] Polyamines are essential for cell proliferation, differentiation, and transformation. In many cancers, the expression and activity of ODC are elevated, often driven by oncogenes like c-Myc. By inhibiting ODC, Eflornithine depletes intracellular polyamine pools, leading to a cytostatic effect, characterized by the inhibition of cell growth and proliferation. While Eflornithine has shown modest activity as a single agent in various cancers, its primary application is in chemoprevention and in combination with other therapeutic agents. It is notably used for the treatment of high-risk neuroblastoma.

Data Presentation: IC50 Values of Eflornithine in Cancer Cell Lines

The in vitro efficacy of a compound is often quantified by its IC50 value, which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The available data for Eflornithine's IC50 in various cancer cell lines is summarized below. It is important to note that Eflornithine generally exhibits high IC50 values, reflecting its cytostatic rather than cytotoxic nature at clinically relevant concentrations.

| Cell Line | Cancer Type | Assay | IC50/EC50/CC50 (µM) | Reference |

| HEK293 | Human Embryonic Kidney | Alamar Blue | > 100 | |

| HepG2 | Hepatocellular Carcinoma | Not Specified | > 100 | |

| GaMg | Glioma | Spheroid Growth Assay | >10,000 (90% inhibition at 10 mM) | |

| U-251 Mg | Glioma | Spheroid Growth Assay | >10,000 (90% inhibition at 10 mM) | |

| U-87 Mg | Glioma | Spheroid Growth Assay | >10,000 (90% inhibition at 10 mM) |

Signaling Pathway of Eflornithine Action

Eflornithine's primary target is the enzyme Ornithine Decarboxylase (ODC) in the polyamine synthesis pathway. The inhibition of ODC by Eflornithine leads to the depletion of polyamines, which in turn affects multiple downstream processes crucial for cancer cell proliferation.

Experimental Protocols: In Vitro IC50 Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. The following protocol provides a detailed methodology for determining the IC50 of Eflornithine in adherent cancer cell lines.

Materials and Reagents

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Eflornithine (DFMO)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

Detailed Procedure

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Eflornithine Treatment:

-

Prepare a stock solution of Eflornithine in sterile water or PBS. Further dilutions should be made in complete cell culture medium.

-

Prepare a series of Eflornithine concentrations (e.g., 0, 10, 50, 100, 500, 1000, 5000, 10000 µM) in complete medium.

-

Carefully remove the medium from the wells and add 100 µL of the respective Eflornithine dilutions to the designated wells. Include a vehicle control (medium with the highest concentration of the solvent used for Eflornithine, if any) and a blank (medium only). Each concentration should be tested in triplicate.

-

Incubate the plate for 72 to 96 hours at 37°C and 5% CO2. The longer incubation time is often necessary due to the cytostatic nature of Eflornithine.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each Eflornithine concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the Eflornithine concentration.

-

Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) using appropriate software such as GraphPad Prism or R.

-

Conclusion

The in vitro determination of Eflornithine's IC50 provides valuable insights into its anti-proliferative effects on cancer cell lines. Due to its cytostatic mechanism of action, researchers should anticipate relatively high IC50 values and consider longer incubation periods in their experimental design. The methodologies and information presented in this guide offer a robust framework for scientists and drug development professionals to accurately assess the in vitro efficacy of Eflornithine and its potential as a cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for Eflornithine Treatment in Neuroblastoma Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC1), the rate-limiting enzyme in polyamine biosynthesis.[1][2] Polyamines are essential for cell proliferation and differentiation, and their levels are often elevated in cancer cells, including neuroblastoma.[3][4] In neuroblastoma, particularly in cases with MYCN amplification, the polyamine pathway is frequently deregulated, making it a promising therapeutic target.[3] Eflornithine acts as a "suicide inhibitor," irreversibly binding to ODC1 and preventing the synthesis of polyamines, thereby suppressing tumor growth. This document provides detailed protocols for the use of Eflornithine in preclinical neuroblastoma mouse models, based on established research.

Mechanism of Action: Targeting the Polyamine Synthesis Pathway

The MYCN oncogene, a key driver in high-risk neuroblastoma, transcriptionally upregulates ODC1, leading to increased polyamine production. These polyamines, including putrescine, spermidine, and spermine, are critical for cell growth and proliferation. Eflornithine's inhibition of ODC1 depletes intracellular polyamine pools, leading to cell cycle arrest and a reduction in tumor growth. Furthermore, polyamine depletion can restore the balance of the LIN28/Let-7 axis, a critical regulatory pathway in cancer.

Below is a diagram illustrating the polyamine synthesis pathway and the mechanism of action of Eflornithine.

References

- 1. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Frontiers | Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma [frontiersin.org]

- 4. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Eflornithine Cytotoxicity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1] Polyamines, such as putrescine, spermidine (B129725), and spermine, are essential for cell proliferation, differentiation, and survival.[2][3] By depleting intracellular polyamine pools, Eflornithine exhibits a primarily cytostatic effect, leading to cell cycle arrest, rather than direct cytotoxicity.[4][5] This mechanism of action has led to its investigation as a chemotherapeutic and chemopreventive agent against various cancers, including neuroblastoma, glioma, and colon cancer. Notably, Eflornithine has received FDA approval for reducing the risk of relapse in high-risk neuroblastoma patients.

These application notes provide a detailed overview of common cell culture-based methods to assess the cytotoxic and cytostatic effects of Eflornithine. The protocols outlined below for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are foundational for researchers investigating the efficacy and mechanism of Eflornithine in various cancer cell models.

Data Presentation

The following tables summarize the cytotoxic and inhibitory effects of Eflornithine on various cell lines as reported in the literature. Due to its primary cytostatic mechanism, high IC50 values are often observed.

Table 1: Eflornithine IC50 Values in Various Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 | Citation(s) |

| T.b. gambiense (STIB930) | Trypanosomiasis | AlamarBlue | - | 6.4 µM | |

| T.b. gambiense (K03048) | Trypanosomiasis | AlamarBlue | - | 17 µM | |

| T.b. gambiense (130R) | Trypanosomiasis | AlamarBlue | - | 14 µM | |

| L-eflornithine (overall) | Trypanosomiasis | AlamarBlue | - | 5.5 µM | |

| D-eflornithine (overall) | Trypanosomiasis | AlamarBlue | - | 50 µM | |

| MRC5 | Normal Human Lung Fibroblast | MTT | 7 days | > 100 µg/mL | |

| Neuroblastoma Cell Lines (general) | Neuroblastoma | Cytotoxicity | - | >5-15 mM |

Table 2: Qualitative Cytotoxicity of Eflornithine in Various Cell Lines

| Cell Line | Cancer Type/Origin | Observation | Citation(s) |

| Human Dermal Fibroblasts (HFF-1) | Normal Human Skin | High cell viability (>90%) at concentrations up to 500 µg/mL after 24 hours. | |

| L6 Rat Skeletal Myoblasts | Normal Rat Muscle | No in vitro cytotoxicity observed at relevant concentrations. | |

| Clone A | Human Colon Adenocarcinoma | Sensitized cells to ionizing radiation. | |

| U87MG | Human Glioblastoma | Inhibited progression of DNA mutations caused by temozolomide. | |

| Neuroblastoma Cell Lines (BE2C, CHLA-90, SHSY5Y, SMS-KCNR, NGP) | Neuroblastoma | Primarily cytostatic at clinically relevant doses (up to 2500 µM), inducing G1 to S phase cell cycle arrest. No significant loss of cell viability or increase in apoptosis. |

Signaling Pathways

Eflornithine's primary mechanism of action is the irreversible inhibition of Ornithine Decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine, the first step in polyamine synthesis. Depletion of polyamines, particularly spermidine and spermine, disrupts several cellular processes critical for cell growth and proliferation.

Caption: Eflornithine inhibits ODC, leading to polyamine depletion and downstream cytostatic effects.

The depletion of polyamines has been shown to modulate critical cell cycle and developmental pathways. One key consequence is the accumulation of the cyclin-dependent kinase inhibitor p27Kip1, which leads to a G1 cell cycle arrest. Additionally, Eflornithine can modulate the LIN28/Let-7 signaling axis, which is crucial in regulating cell differentiation and proliferation.

Caption: Downstream signaling pathways affected by Eflornithine-mediated polyamine depletion.

Experimental Protocols

The following protocols provide a framework for assessing Eflornithine's effects on cell viability, cytotoxicity, and apoptosis. It is recommended to optimize seeding densities, Eflornithine concentrations, and incubation times for each cell line.

Experimental Workflow: General Cytotoxicity Assessment

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of alpha-difluoromethylornithine-induced polyamine depletion on the radiosensitivity of a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFMO: targeted risk reduction therapy for colorectal neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFMO inhibition of neuroblastoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Eflornithine in Human Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of eflornithine (B1671129) in human plasma. The method involves a straightforward protein precipitation step for sample extraction, followed by derivatization to enhance chromatographic retention and mass spectrometric response. A stable isotope-labeled internal standard is utilized to ensure high accuracy and precision. The method has been validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Eflornithine is an irreversible inhibitor of ornithine decarboxylase, an enzyme crucial for polyamine synthesis. It is used in the treatment of African trypanosomiasis (sleeping sickness) and hirsutism. Accurate measurement of eflornithine concentrations in plasma is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated HPLC-MS/MS assay for the determination of eflornithine in human plasma. The method employs a protein precipitation extraction, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), and detection by tandem mass spectrometry.

Experimental

Materials and Reagents

-

Eflornithine hydrochloride (Reference Standard)

-

Eflornithine-d6 hydrochloride (Internal Standard, IS) - Custom synthesis may be required from suppliers of stable isotope-labeled compounds.

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent

-

Borate (B1201080) buffer (0.2 M, pH 8.8)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

HPLC System: A system capable of delivering reproducible gradients at high pressures.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of eflornithine and eflornithine-d6 in ultrapure water.

-

Working Standard Solutions: Serially dilute the eflornithine stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the eflornithine-d6 stock solution with a 50:50 mixture of methanol and water.

-

AQC Reagent Solution (3 mg/mL): Prepare fresh by dissolving AQC in acetonitrile.

Experimental Protocols

Sample Preparation

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 200 µL of methanol to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean tube.

Derivatization

-

To the 100 µL of supernatant, add 70 µL of borate buffer (0.2 M, pH 8.8).

-

Add 30 µL of AQC reagent solution (3 mg/mL in acetonitrile).

-

Vortex immediately and incubate at 55°C for 10 minutes.

-

Transfer the derivatized sample to an autosampler vial for analysis.

HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Eflornithine-AQC | 353.1 | 171.1 | 30 | 20 |

| Eflornithine-d6-AQC | 359.1 | 171.1 | 30 | 20 |

Method Validation

The method was validated according to regulatory guidelines. The following parameters were assessed:

Linearity

The calibration curve was linear over the range of 50 to 10,000 ng/mL in human plasma. The coefficient of determination (r²) was >0.99.

Table 4: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Eflornithine | 50 - 10,000 | y = 0.0025x + 0.0012 | >0.995 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 5: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 50 | 6.8 | -2.5 | 8.2 | -1.8 |

| LQC | 150 | 5.2 | 1.3 | 6.5 | 2.1 |

| MQC | 1,500 | 4.1 | 0.8 | 5.3 | 1.5 |

| HQC | 7,500 | 3.5 | -1.2 | 4.8 | -0.9 |

Recovery and Matrix Effect

The extraction recovery of eflornithine was consistent across the QC levels. The matrix effect was minimal and compensated for by the stable isotope-labeled internal standard.

Table 6: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |

| LQC | 150 | 85.2 | 0.98 | 1.01 |

| HQC | 7,500 | 88.1 | 0.95 | 0.99 |

Visualizations

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable means for the quantification of eflornithine in human plasma. The simple sample preparation and derivatization procedure, combined with the use of a stable isotope-labeled internal standard, ensures high-throughput and accurate results. This method is well-suited for use in clinical and research settings for the pharmacokinetic evaluation of eflornithine.

Establishing Eflornithine-Resistant Cancer Cell Lines In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer. While eflornithine has shown promise in cancer therapy and chemoprevention, the development of resistance remains a significant clinical challenge. The establishment of eflornithine-resistant cancer cell lines in vitro is a critical tool for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets, and developing strategies to overcome this resistance.

These application notes provide detailed protocols for generating and characterizing eflornithine-resistant cancer cell lines, summarizing key quantitative data, and illustrating the associated signaling pathways.

Data Presentation

Table 1: Eflornithine (DFMO) IC50 Values and Resistance in Cancer Cell Lines

| Cell Line | Cancer Type | Parental IC50 | Resistant IC50 | Fold Resistance | Key Resistance Mechanism |

| Ehrlich Ascites Carcinoma | Mouse Carcinoma | Not Specified | >50 mM | Not Specified | ODC Gene Amplification |

| PANC-1 | Pancreatic Cancer | Not Specified | Increased | Not Specified | Decreased sensitivity after 10 passages with IC50 and IC75 concentrations |

| BT-20 | Breast Cancer | Resistant at 4 mM | - | - | High intrinsic ODC activity and gene dosage |

| MCF-7 | Breast Cancer | Sensitive | - | - | Low intrinsic ODC activity |